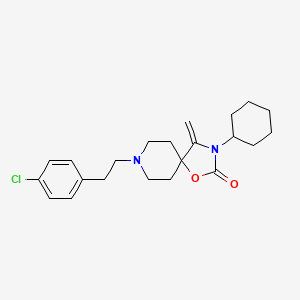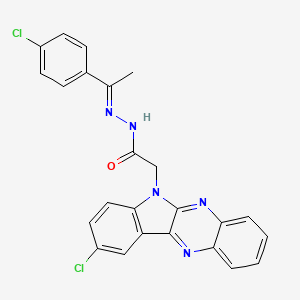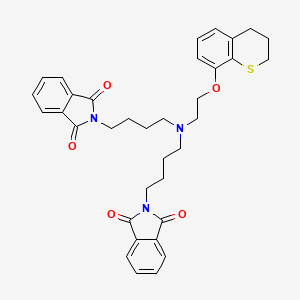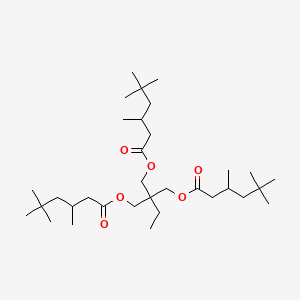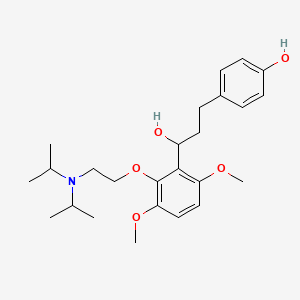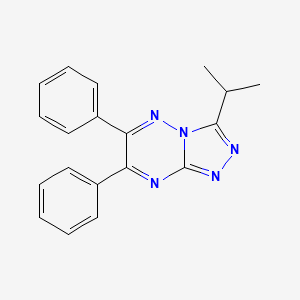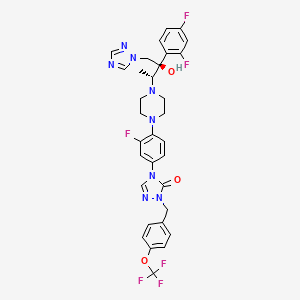
Epoxyshikoccin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxyshikoccin is a diterpenoid compound isolated from the plant Rabdosia shikokiana var. occidentalis . It belongs to the class of 8,9-seco-ent-kaurane diterpenoids and is known for its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epoxyshikoccin involves several steps, including an electrochemical ODI-[5+2] cascade reaction, a directed retro-aldol/aldol process, a [2,3]-sigmatropic rearrangement, and an Al(O-iPr)3-promoted reductive 1,3-transposition . These reactions enable the rapid assembly of diversely functionalized bicyclo[3.2.1]octadienones from sensitive ethynylphenols .
Industrial Production Methods
occidentalis . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Epoxyshikoccin undergoes various chemical reactions, including:
Oxidation: Epoxides can be formed by the oxidation of alkenes using reagents like peroxycarboxylic acids.
Reduction: Epoxides can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Epoxides can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids (e.g., m-chloroperbenzoic acid).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as methoxide ions in basic methanol.
Major Products Formed
Oxidation: Formation of epoxides.
Reduction: Formation of alcohols.
Substitution: Formation of alcohols or other substituted products depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of epoxyshikoccin involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes . Further research is needed to fully elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Epoxyshikoccin is part of a group of diterpenoids that includes compounds such as shikoccin, O-methylshikoccin, and O-methylthis compound . Compared to these similar compounds, this compound is unique due to its specific epoxide functional group, which imparts distinct chemical reactivity and biological activity .
List of Similar Compounds
- Shikoccin
- O-methylshikoccin
- O-methylthis compound
- Rabdohakusin
Properties
CAS No. |
83159-27-7 |
|---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2-hydroxy-5,5,9-trimethyl-17-methylidene-10,16-dioxo-15-oxatetracyclo[11.2.2.01,14.04,9]heptadecan-6-yl) acetate |
InChI |
InChI=1S/C22H30O6/c1-11-13-6-7-15(24)21(5)9-8-17(27-12(2)23)20(3,4)14(21)10-16(25)22(18(11)26)19(13)28-22/h13-14,16-17,19,25H,1,6-10H2,2-5H3 |
InChI Key |
ZQKZJBMQBWMNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CC(C34C(O3)C(CCC2=O)C(=C)C4=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


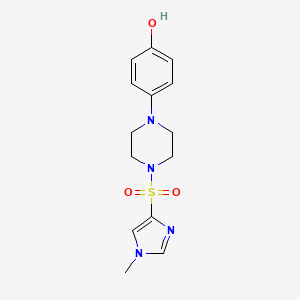
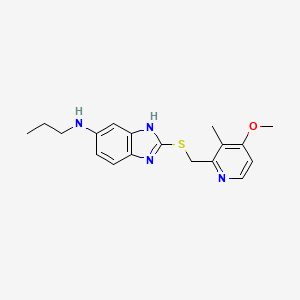
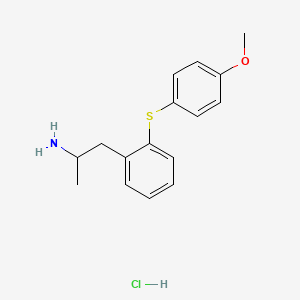
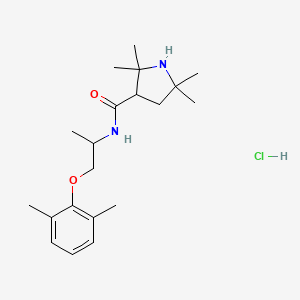
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
